molecular formula C8H20Cl2N4O2 B13406363 (2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride

(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride

Cat. No.: B13406363
M. Wt: 281.21 g/mol
InChI Key: ZKUWLUFYYIWZFK-GYMDHEFFSA-N
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Description

(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride is a complex organic compound characterized by the presence of multiple deuterium atoms and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride typically involves multiple steps, including the incorporation of deuterium atoms and the formation of the hydrazinyl group. One common approach is the use of deuterated reagents in the synthesis process to ensure the incorporation of deuterium atoms at specific positions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of specialized equipment and techniques to handle the deuterated reagents and ensure the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects on biological systems. The hydrazinyl group can participate in various chemical reactions, including nucleophilic substitution and radical-mediated processes .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2,3,3,4-tetradeuterio-2-(amino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride
  • (2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]butanoic acid;dihydrochloride

Uniqueness

The uniqueness of (2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride lies in its multiple deuterium atoms and the presence of the hydrazinyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H20Cl2N4O2

Molecular Weight

281.21 g/mol

IUPAC Name

(2S)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride

InChI

InChI=1S/C8H18N4O2.2ClH/c1-12(2)11-6-10-5-3-4-7(9)8(13)14;;/h6-7H,3-5,9H2,1-2H3,(H,10,11)(H,13,14);2*1H/t7-;;/m0../s1/i3D,4D2,7D;;/hD2/t3?,7-;;

InChI Key

ZKUWLUFYYIWZFK-GYMDHEFFSA-N

Isomeric SMILES

[2H]C(CN=CNN(C)C)C([2H])([2H])[C@@]([2H])(C(=O)O)N([2H])[2H].Cl.Cl

Canonical SMILES

CN(C)NC=NCCCC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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